molecular formula C6H18N3O4P B12759552 Diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate CAS No. 125674-63-7

Diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate

Cat. No.: B12759552
CAS No.: 125674-63-7
M. Wt: 227.20 g/mol
InChI Key: XTYSBWNVQDNOND-UHFFFAOYSA-N
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Description

Diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate is a chemical compound with significant interest in various scientific fields It is characterized by its unique structure, which includes an isoxazole ring, a phosphonate group, and two ammonium ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO₃), at ambient temperature . This reaction leads to the formation of the isoxazole ring, which is a key component of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with potential optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the isoxazole ring or the phosphonate group.

    Substitution: Substitution reactions can occur at the isoxazole ring or the phosphonate group, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to basic pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of isoxazole derivatives, while substitution reactions can yield a variety of functionalized compounds.

Scientific Research Applications

Diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where isoxazole derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, leading to biological effects. The phosphonate group can also play a role in the compound’s activity by interacting with metal ions and other biomolecules.

Comparison with Similar Compounds

Diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and overall reactivity. The unique combination of the isoxazole ring and the phosphonate group in this compound makes it particularly interesting for research and development.

Properties

CAS No.

125674-63-7

Molecular Formula

C6H18N3O4P

Molecular Weight

227.20 g/mol

IUPAC Name

diazanium;dioxido-oxo-(3-propyl-4,5-dihydro-1,2-oxazol-5-yl)-λ5-phosphane

InChI

InChI=1S/C6H12NO4P.2H3N/c1-2-3-5-4-6(11-7-5)12(8,9)10;;/h6H,2-4H2,1H3,(H2,8,9,10);2*1H3

InChI Key

XTYSBWNVQDNOND-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(C1)P(=O)([O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

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